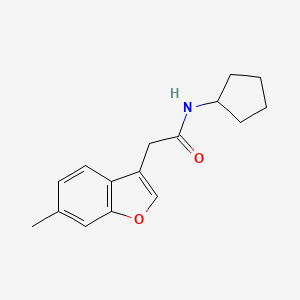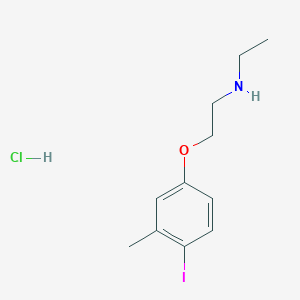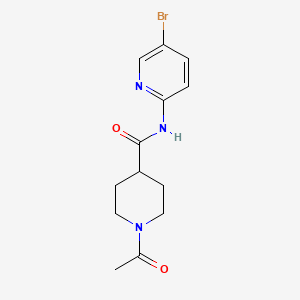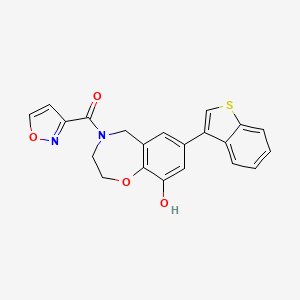![molecular formula C21H29N5O B5308468 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用機序
The mechanism of action of 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are involved in the programmed cell death process. It also inhibits the expression of various anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which are known to play a crucial role in cancer cell survival.
実験室実験の利点と制限
The advantages of using 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane in lab experiments include its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. Its synthetic accessibility and ease of purification also make it a suitable compound for further research. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.
将来の方向性
The future directions for research on 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane include the development of more efficient synthesis methods and the optimization of its pharmacological properties. Further studies are also needed to investigate its potential applications in combination therapy with other anticancer drugs and to explore its activity against other types of cancer. The development of novel drug delivery systems that can improve its solubility and bioavailability is also an area of future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its high potency and selectivity towards cancer cells make it a suitable candidate for further research. However, more studies are needed to optimize its pharmacological properties and explore its activity against other types of cancer. The development of novel drug delivery systems that can improve its solubility and bioavailability is also an area of future research.
合成法
The synthesis of 3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane involves a multi-step process that includes the reaction of 1H-pyrazole-5-carboxylic acid with 4-bromoaniline, followed by cyclization with 1,3-dimethyl-3,4,5,6-tetrahydro-2H-pyrimidine-2-thione and N-methylpiperazine. The final product is obtained after purification and characterization by various spectroscopic techniques.
科学的研究の応用
3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-24-14-9-21(10-15-24)16-26(13-3-12-25(21)2)20(27)18-6-4-17(5-7-18)19-8-11-22-23-19/h4-8,11H,3,9-10,12-16H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBGRQSDNIOTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)




